(S)-(-)-Ethyl Leucate chemical properties
(S)-(-)-Ethyl Leucate chemical properties
An In-depth Technical Guide to (S)-(-)-Ethyl Leucate: Properties, Analysis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-(-)-Ethyl Leucate, a significant chiral building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer field-proven insights into the molecule's characterization, handling, and application, emphasizing the causal relationships behind its chemical behavior.
Molecular Identity and Stereochemical Significance
(S)-(-)-Ethyl Leucate, systematically named ethyl (2S)-2-hydroxy-4-methylpentanoate, is the ethyl ester of L-leucic acid.[1] Its identity is defined by a unique combination of a hydroxyl group and an ester functional group attached to a chiral carbon center, derived from the natural amino acid L-leucine. This specific stereochemistry is paramount, as the biological and chemical interactions of chiral molecules are often highly dependent on their spatial arrangement.[2][3]
| Identifier | Value | Source |
| IUPAC Name | ethyl (2S)-2-hydroxy-4-methylpentanoate | PubChem[1] |
| Synonyms | (S)-(-)-Ethyl Leucate, Ethyl L-leucate, Ethyl (S)-2-hydroxyisocaproate | PubChem[1] |
| CAS Number | 60856-85-1 | The Good Scents Company, PubChem[1][4] |
| Molecular Formula | C₈H₁₆O₃ | PubChem, Alfa Chemistry[1][5] |
| Molecular Weight | 160.21 g/mol | PubChem, Alfa Chemistry[1][5] |
| SMILES | CCOC(=O)O | PubChem[1] |
| InChIKey | QRHOWVDPHIXNEN-ZETCQYMHSA-N | PubChem[1] |
The "(S)" designation in its name refers to the absolute configuration at the C2 carbon, as determined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left. This optical activity is a direct consequence of its chirality.
Caption: Workflow for the comprehensive spectroscopic analysis of (S)-(-)-Ethyl Leucate.
Step-by-Step Analytical Protocol
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Sample Preparation: Dissolve a small amount (~5-10 mg) of (S)-(-)-Ethyl Leucate in a deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, a thin film can be prepared on a salt plate. For MS, prepare a dilute solution in a suitable volatile solvent (e.g., methanol or acetonitrile).
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¹H NMR Analysis (Predicted): Acquire the proton NMR spectrum. The expected signals provide information on the electronic environment and connectivity of hydrogen atoms. * ~4.2 ppm (quartet, 2H): The -O-CH₂- protons of the ethyl group, split by the adjacent methyl group.
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~4.1 ppm (triplet or dd, 1H): The proton on the chiral carbon (-CH(OH)-), split by the adjacent methylene group.
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~1.7 ppm (multiplet, 1H): The -CH- proton of the isobutyl group.
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~1.5 ppm (multiplet, 2H): The -CH₂- protons of the isobutyl group.
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~1.3 ppm (triplet, 3H): The -CH₃ protons of the ethyl group, split by the adjacent methylene group.
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~0.9 ppm (doublet, 6H): The two equivalent -CH₃ protons of the isobutyl group.
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¹³C NMR Analysis (Predicted): This technique identifies all unique carbon atoms in the molecule.
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~175 ppm: Carbonyl carbon (C=O) of the ester.
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~70 ppm: Chiral carbon bearing the hydroxyl group (-CH(OH)-).
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~61 ppm: Methylene carbon (-O-CH₂-) of the ethyl group.
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~43 ppm: Methylene carbon (-CH₂-) of the isobutyl group.
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~25 ppm: Methine carbon (-CH-) of the isobutyl group.
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~23 ppm & ~21 ppm: The two methyl carbons of the isobutyl group.
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~14 ppm: Methyl carbon (-CH₃) of the ethyl group.
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IR Spectroscopy Analysis: This method confirms the presence of key functional groups. [6] * Broad peak at ~3450 cm⁻¹: O-H stretch from the hydroxyl group.
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Strong, sharp peak at ~1735 cm⁻¹: C=O stretch from the ester group.
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Peaks in the 2960-2870 cm⁻¹ range: C-H stretches from the alkyl portions.
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Peaks in the 1250-1050 cm⁻¹ range: C-O stretches from the ester and alcohol.
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Mass Spectrometry Analysis: This determines the molecular weight and provides structural clues through fragmentation.
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Molecular Ion Peak (M⁺): Expected at m/z = 160.
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Key Fragments: Loss of the ethyl group (-OCH₂CH₃) leading to a peak at m/z = 115, and loss of the isobutyl group leading to other characteristic fragments.
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Reactivity and Synthetic Utility
The chemical behavior of (S)-(-)-Ethyl Leucate is governed by its two primary functional groups: the secondary alcohol and the ethyl ester.
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Alcohol Reactivity: The hydroxyl group can be oxidized to a ketone, acylated to form a new ester, or deprotonated to act as a nucleophile.
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Ester Reactivity: The ester can undergo hydrolysis (saponification) under basic conditions to yield L-leucic acid and ethanol, or transesterification in the presence of another alcohol.
Its primary value lies in its role as a chiral synthon . A common application is in the synthesis of optically active natural products, such as the bark beetle pheromone, Ipsenol. [5]This utility stems from the pre-defined stereocenter which can be carried through a synthetic sequence to impart chirality on the final target molecule.
Caption: Key reactions of (S)-(-)-Ethyl Leucate highlighting its functional group reactivity.
The Role of Chirality in Drug Development
While (S)-(-)-Ethyl Leucate is primarily used as a fragrance agent and a synthetic intermediate, its chiral nature is highly relevant to the principles of drug development. [4]Biological systems, such as enzymes and receptors, are inherently chiral. [2]Consequently, different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. [11] For example, one enantiomer may be therapeutically active while the other is inactive or, in some cases, harmful. [11]The use of enantiomerically pure starting materials like (S)-(-)-Ethyl Leucate is a cornerstone of modern asymmetric synthesis, enabling the selective production of the desired stereoisomer of a drug candidate and avoiding the complications of racemic mixtures. [3][12]
Safety, Handling, and Storage
Proper handling of (S)-(-)-Ethyl Leucate is essential for laboratory safety. The following guidelines are based on data for the racemic mixture and general best practices for organic liquids. [7][8]
| Safety Aspect | Guideline | Source |
|---|---|---|
| Hazard Class | Combustible Liquid | TCI [7] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat. | Fisher Scientific [9] |
| Handling | Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area or fume hood. Avoid breathing mist or vapors. Ground/bond container and receiving equipment to prevent static discharge. | TCI, Fisher Scientific [7][9] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refrigeration (0-10°C) is recommended for long-term stability. | TCI, The Good Scents Company [10][7] |
| Fire Fighting | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. | TCI [7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | TCI [7]|
Trustworthiness: These protocols represent a standard system for ensuring safety. Adherence to these guidelines minimizes risks associated with the material's combustibility and potential for inhalation exposure. All handling should be performed by trained personnel.
Conclusion
(S)-(-)-Ethyl Leucate is more than a simple organic ester; it is a valuable chiral tool for synthetic chemists. Its well-defined physical properties, predictable spectroscopic signature, and specific stereochemistry make it a reliable building block for creating complex, optically active molecules. This guide has provided a framework for understanding its core characteristics, from molecular structure to practical application and safe handling, grounding its properties in the principles of organic chemistry to empower researchers in their scientific endeavors.
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The Good Scents Company. (n.d.). ethyl 2-hydroxy-4-methyl valerate, 10348-47-7. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). (S)-(-)-Ethyl Leucate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Méndez-Lucio, O., et al. (2021). Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. PMC - NIH. Retrieved January 23, 2026, from [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved January 23, 2026, from [Link]
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D'Alonzo, D., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl... Retrieved January 23, 2026, from [Link]
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Al-Obaidi, H., & Bucko, M. (2022). Eudragit®: A Versatile Family of Polymers for Hot Melt Extrusion and 3D Printing Processes in Pharmaceutics. PMC - NIH. Retrieved January 23, 2026, from [Link]
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ResearchGate. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved January 23, 2026, from [Link]
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Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved January 23, 2026, from [Link]
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Kumar, P., et al. (2023). A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare. PMC - NIH. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Design, Synthesis and Biological Activity of 16,17-Dihydroheronamide C and ent-Heronamide C. Retrieved January 23, 2026, from [Link]
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